

An In-depth Technical Guide to the Spectral Data of Ethyl Glyoxylate

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Compound of Interest

Compound Name: Ethyl glyoxylate

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This technical guide provides a comprehensive overview of the key spectral data for **ethyl glyoxylate** (CAS No. 924-44-7), an important intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Compound Overview

Ethyl glyoxylate (C₄H₆O₃) is the ethyl ester of glyoxylic acid.^[1] Its structure contains both an aldehyde and an ester functional group, making it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.^{[2][3]} Accurate spectral analysis is crucial for its identification, purity assessment, and quality control.

Table 1: Physical and Chemical Properties of **Ethyl Glyoxylate**

Property	Value	Reference(s)
CAS Number	924-44-7	[4][5]
Molecular Formula	C ₄ H ₆ O ₃	[2][6]
Molecular Weight	102.09 g/mol	[2][7]
Appearance	Clear colorless to slightly yellow liquid/oil	[1][2][3]
Boiling Point	110 °C	[2][8]
Density	~1.03 - 1.09 g/mL at 20-25 °C	[5][8]
Solubility	Soluble in Chloroform, Ethyl Acetate	[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of **ethyl glyoxylate**. Due to the presence of the aldehyde proton, ¹H NMR is particularly informative.

The ¹H NMR spectrum shows three distinct signals corresponding to the aldehydic proton, the ethyl group's methylene protons, and the ethyl group's methyl protons.

Table 2: ¹H NMR Spectral Data for **Ethyl Glyoxylate** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~9.4 - 9.5	Singlet (s)	1H	N/A	Aldehyde (-CHO)
~4.3 - 4.4	Quartet (q)	2H	~7.1 Hz	Methylene (-OCH ₂ CH ₃)
~1.3 - 1.4	Triplet (t)	3H	~7.1 Hz	Methyl (-OCH ₂ CH ₃)
(Note: Predicted data based on typical chemical shifts for these functional groups. Actual values may vary slightly.)				

The ¹³C NMR spectrum provides information on the carbon skeleton, showing four signals for the four distinct carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for **Ethyl Glyoxylate** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~185 - 195	Aldehyde Carbonyl (C=O)
~160 - 165	Ester Carbonyl (-O-C=O)
~62 - 64	Methylene Carbon (-OCH ₂ CH ₃)
~13 - 15	Methyl Carbon (-OCH ₂ CH ₃)
(Note: Predicted data based on typical chemical shifts. Actual values may vary slightly.) [8]	

- **Sample Preparation:** Accurately weigh 10-20 mg of **ethyl glyoxylate** for ^1H NMR (or 50-60 mg for ^{13}C NMR) into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The solution must be homogeneous.
- **Transfer:** Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is around 4-5 cm from the bottom.
- **Filtration (Optional but Recommended):** If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a pipette directly into the NMR tube to prevent poor spectral resolution.
- **Data Acquisition:**
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.
 - Tune the probe to the appropriate nucleus (^1H or ^{13}C).
 - Set acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum. For ^{13}C NMR, a greater number of scans is required due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. For **ethyl glyoxylate**, the key absorptions are from the two carbonyl groups and the C-O bonds.

Table 4: FT-IR Spectral Data for **Ethyl Glyoxylate** (Neat)

Frequency (cm ⁻¹)	Intensity	Assignment
~2980-2850	Medium	C-H Stretch (Alkyl)
~2820, ~2720	Medium-Weak	C-H Stretch (Aldehyde, Fermi doublet)
~1730-1750	Strong	C=O Stretch (Ester)
~1720-1740	Strong	C=O Stretch (Aldehyde)
~1200-1000	Strong	C-O Stretch (Ester)
(Note: Predicted data based on standard IR absorption tables. The two carbonyl stretches may overlap to form a single broad, strong band.)		

- Sample Preparation: As **ethyl glyoxylate** is a liquid, the spectrum can be taken "neat" (undiluted).^[9]
- Cell Assembly: Place one to two drops of neat **ethyl glyoxylate** onto the polished face of a salt plate (e.g., NaCl or KBr). Place a second salt plate directly on top to create a thin liquid film sandwiched between the plates.
- Data Acquisition:
 - Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
 - First, acquire a background spectrum of the empty instrument to subtract atmospheric and instrument-related absorptions.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the wavenumbers of significant absorption bands.

- **Cleaning:** After analysis, disassemble the salt plates, rinse them thoroughly with a dry solvent (e.g., dry acetone or isopropanol), and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electron Ionization (EI) is a common method for a volatile compound like **ethyl glyoxylate**.

The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound, along with several fragment ions.

Table 5: Key Mass Spectrometry Data for **Ethyl Glyoxylate** (Electron Ionization)

m/z (Mass/Charge)	Relative Intensity	Possible Fragment Assignment
102	Low-Medium	$[C_4H_6O_3]^+$ (Molecular Ion, M^+)
73	High	$[M - CHO]^+$ or $[COOCH_2CH_3]^+$
57	Medium	$[M - OCH_2CH_3]^+$ or $[CH_3CH_2CO]^+$
45	Medium	$[OCH_2CH_3]^+$
29	High	$[CHO]^+$ or $[CH_2CH_3]^+$ (Base Peak)

(Note: Fragmentation is predicted based on the stability of resulting carbocations and neutral losses. The base peak can vary depending on ionization energy.)

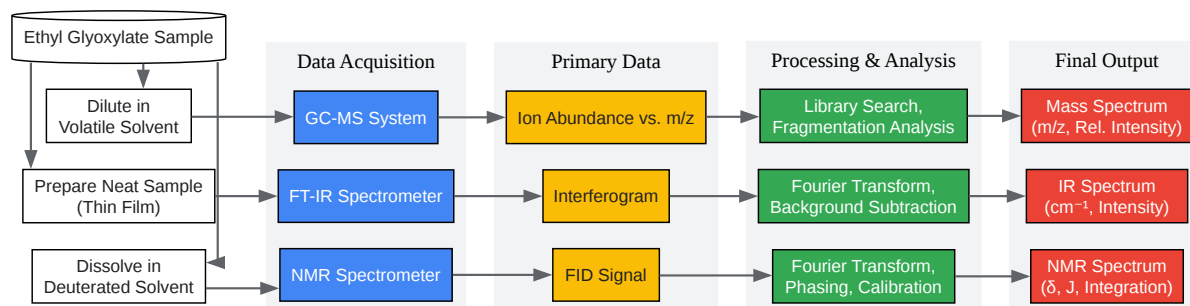
- **Sample Preparation:** Prepare a dilute solution of **ethyl glyoxylate** in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1

mg/mL.

- Instrumentation Setup (GC):
 - The sample is injected into a Gas Chromatograph (GC) to separate it from the solvent and any impurities.
 - A typical GC column would be a nonpolar capillary column (e.g., DB-5ms).
 - Set a temperature program for the GC oven to ensure volatilization and elution of the compound.
- Ionization (MS):
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the Electron Ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis and Detection:
 - The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern by calculating the mass differences between peaks to propose the structures of the fragment ions, which helps confirm the overall molecular structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow from sample receipt to final data interpretation for the spectroscopic techniques described.



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Caption: Workflow for the spectroscopic analysis of **ethyl glyoxylate**.

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